molecular formula C18H18N4S B11983586 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11983586
M. Wt: 322.4 g/mol
InChI Key: AWSSWYVBDWKJLL-XDHOZWIPSA-N
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Description

4-((4-ETHYLBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ETHYLBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves a multi-step process. The initial step often includes the formation of the triazole ring, followed by the introduction of the ethylbenzylidene and methylphenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-((4-ETHYLBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This can result in the formation of thiols or other reduced forms.

    Substitution: This reaction can occur at the aromatic rings or the triazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

4-((4-ETHYLBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-ETHYLBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenylboronic acid
  • 4-Phenylethynylacetophenone

Uniqueness

4-((4-ETHYLBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

4-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4S/c1-3-14-6-8-15(9-7-14)12-19-22-17(20-21-18(22)23)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,21,23)/b19-12+

InChI Key

AWSSWYVBDWKJLL-XDHOZWIPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C

Origin of Product

United States

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